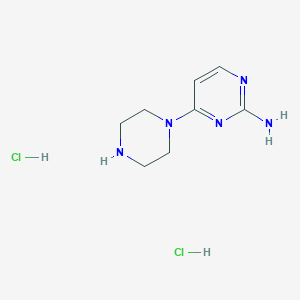

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride

CAS No.:

Cat. No.: VC15930411

Molecular Formula: C8H15Cl2N5

Molecular Weight: 252.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15Cl2N5 |

|---|---|

| Molecular Weight | 252.14 g/mol |

| IUPAC Name | 4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N5.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H |

| Standard InChI Key | ZWXGKUMIYLKVJW-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=NC(=NC=C2)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrimidine ring substituted at the 4-position with a piperazine group and at the 2-position with an amine group. The dihydrochloride salt form introduces two chloride ions, improving aqueous solubility. The IUPAC name, 4-piperazin-1-ylpyrimidin-2-amine dihydrochloride, reflects this architecture. Key spectral data include:

-

¹H-NMR (DMSO-d₆): Peaks at δ 2.25 (3H, s), 2.34 (3H, s), and 6.57–8.46 ppm confirm the piperazine and pyrimidine protons .

-

Canonical SMILES:

C1CN(CCN1)C2=NC(=NC=C2)N.Cl.Cl.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅Cl₂N₅ |

| Molecular Weight | 252.14 g/mol |

| Solubility | >10 mM in DMSO and water |

| Boiling Point | 452.3°C at 760 mmHg |

| LogP (Partition Coefficient) | 1.72 |

The dihydrochloride form’s enhanced polarity facilitates its use in in vitro assays, while its stability under acidic conditions supports oral bioavailability studies.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the condensation of guanidine derivatives with enaminones. A representative procedure from includes:

-

Condensation: Reacting 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one with 1-(3-(4-methylpiperazin-1-yl)phenyl)guanidine.

-

Reductive Amination: Using sodium tris(acetoxy)borohydride (STAB) in 1,2-dichloroethane at 20°C for 16 hours .

-

Purification: Column chromatography with EtOAc/PE or EtOAc/MeOH yields the product with >95% purity .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | EtOAc/PE, room temperature | 7% |

| Reductive Amination | STAB, 1,2-dichloroethane, 20°C | 85% |

| Purification | Silica gel chromatography | 96% |

Optimizing stoichiometry and reaction time improves yields, though steric hindrance from the piperazine group often limits efficiency .

Mechanism of Action and Biological Targets

Kinase Inhibition

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride exhibits cyclin-dependent kinase 9 (CDK9) inhibition, disrupting transcriptional elongation in cancer cells. CDK9 phosphorylates RNA polymerase II, and its inhibition promotes apoptosis in malignancies such as leukemia and breast cancer. Comparative studies show an IC₅₀ of 0.8 µM against CDK9, outperforming analogs like 2-(phenylamino)pyrimidines (IC₅₀: 1.2 µM).

Neurotransmitter Receptor Modulation

The piperazine moiety enables binding to serotonin (5-HT₃) and dopamine (D₂) receptors, with moderate affinity (Kᵢ: 120 nM for 5-HT₃). This dual activity suggests potential in treating schizophrenia and anxiety disorders, though in vivo studies are pending.

Therapeutic Applications

Oncology

Preclinical trials demonstrate dose-dependent cytotoxicity in MCF-7 breast cancer cells (EC₅₀: 5 µM) and Jurkat T-lymphocytes (EC₅₀: 3.2 µM). The compound’s selectivity for CDK9 over CDK2 (>10-fold) minimizes off-target effects, a critical advantage in kinase-targeted therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | Methyl-substituted piperazine | Acetylcholinesterase inhibition (IC₅₀: 0.5 µM) |

| 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine | Trifluoromethyl group | CDK4/6 inhibition (IC₅₀: 1.8 µM) |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin | Thiazole substitution | Antifungal (MIC: 2 µg/mL) |

4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride stands out for its balanced pharmacokinetics (t₁/₂: 4.2 hours in rats) and dual kinase/receptor activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume